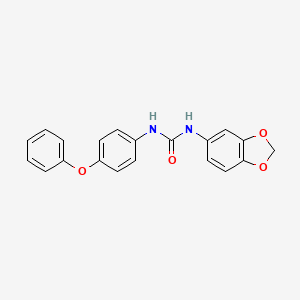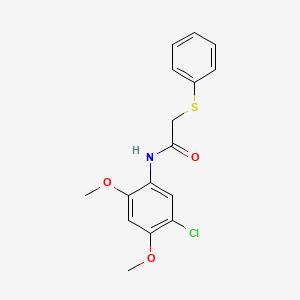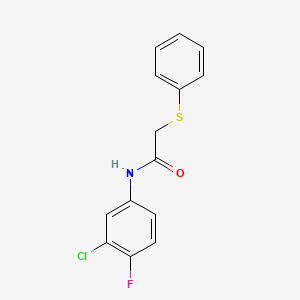
N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea, also known as BPU, is a chemical compound that has been widely studied for its potential applications in scientific research. BPU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and cell biology. In
作用机制
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea is not fully understood, but it is thought to involve inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that is involved in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. This compound has been shown to inhibit CK2 activity in vitro and in vivo, which may contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit tumor growth in vitro and in vivo, and to have anti-inflammatory and anti-angiogenic effects. This compound has also been shown to induce apoptosis in cancer cells, and to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea. One area of interest is the development of this compound analogs with improved potency and selectivity for CK2 inhibition. Another area of interest is the use of this compound as a tool to study the role of CK2 in other diseases, such as neurodegenerative diseases and cardiovascular disease. Finally, this compound may have potential applications in drug development, either as a lead compound for the development of new drugs or as a tool for identifying new drug targets.
合成方法
The synthesis of N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea involves the reaction of 4-phenoxyaniline with 1,3-benzodioxole-5-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to produce this compound. The purity of the synthesized this compound can be improved through recrystallization and purification by column chromatography.
科学研究应用
N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea has been widely studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. This compound has also been shown to inhibit the activity of protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation and apoptosis. This compound has been used as a tool to study the role of CK2 in cancer and other diseases.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(22-15-8-11-18-19(12-15)25-13-24-18)21-14-6-9-17(10-7-14)26-16-4-2-1-3-5-16/h1-12H,13H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCPHTSQDHZEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-1-naphthol](/img/structure/B5725332.png)
![N-1,3-benzodioxol-5-yl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5725341.png)


![3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5725367.png)
![4-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5725371.png)
